6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
Description
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-4-8-2-1-3-9(8)10(12)5-7/h4-5H,1-3,6H2 |
InChI Key |
LTAHFJDBUDCYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)CBr)F |
Origin of Product |
United States |
Foundational & Exploratory
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene chemical structure
Technical Guide: 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
Executive Summary
This compound (CAS: 2758001-31-7) is a specialized electrophilic building block used extensively in the synthesis of pharmaceutical candidates. It functions as a "privileged scaffold" intermediate, combining the conformational rigidity of the indan core with the metabolic stability conferred by fluorine substitution.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and application in medicinal chemistry. It is designed for researchers requiring high-fidelity protocols for integrating the 4-fluoroindan-6-yl-methyl moiety into GPCR ligands (e.g., GPR40 agonists), kinase inhibitors, and melatonin receptor modulators.
Structural Analysis & Physicochemical Profile
The molecule features a benzyl bromide functionality anchored to a 4-fluoroindan core. The strategic placement of the fluorine atom at the C4 position is not merely structural but functional:
-
Metabolic Blockade: The C4 position on the indan ring is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (
) of the final drug candidate. -
Conformational Restriction: Unlike flexible phenethyl chains, the fused cyclopentyl ring restricts the rotation of the ethyl bridge, reducing the entropic penalty upon binding to target receptors.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| CAS Number | 2758001-31-7 | |
| Molecular Formula | C | |
| Molecular Weight | 229.09 g/mol | |
| Appearance | Off-white to pale yellow solid/oil | Low melting point solid |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes slowly in water |
| Reactive Group | Alkyl Bromide (Benzylic) | Highly susceptible to S |
| Storage | 2–8°C, Inert Atmosphere (Ar/N | Moisture sensitive; Lachrymator |
Synthetic Pathways & Protocols
Synthesis of this intermediate requires controlling regioselectivity. The benzylic positions on the cyclopentyl ring (C1/C3) compete with the exocyclic methyl group during radical bromination. Therefore, two routes are presented: the Direct Radical Route (Industrial) and the Alcohol Conversion Route (Precision).
Route A: Precision Synthesis (Recommended for Drug Discovery)
Targeting isomeric purity >98% by avoiding ring bromination.
Precursor: (4-Fluoro-2,3-dihydro-1H-inden-6-yl)methanol.
Reagent: Phosphorus Tribromide (PBr
Protocol (Standardized):
-
Setup: Charge a flame-dried 250 mL round-bottom flask with (4-fluoro-2,3-dihydro-1H-inden-6-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M]. Cool to 0°C under N
. -
Addition: Add PBr
(0.4 eq) dropwise over 15 minutes. Note: PBr stoichiometry is 1:3; 0.4 eq ensures slight excess. -
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of the polar alcohol spot.
-
Quench: Cool to 0°C. Slowly add saturated NaHCO
(aq) to neutralize HBr byproducts. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Flash column chromatography (SiO
, 0-10% EtOAc in Hexanes).
Route B: Radical Bromination (Scale-Up)
Uses 4-fluoro-6-methylindan. Requires careful monitoring to prevent gem-dibromination or ring bromination.
Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), PhCF
Figure 1: Radical Bromination Workflow. Note the potential for regio-scrambling at the C1-position of the indan ring if temperature is uncontrolled.
Reactivity & Application in Drug Design
The 6-(bromomethyl) group is a potent electrophile, ideal for S
Key Transformations:
-
Ether Synthesis (Williamson):
-
Nucleophile: Phenols or Alcohols (e.g., Tyrosine residues, hydroxy-heterocycles).
-
Conditions: K
CO , DMF or Acetone, 60°C. -
Application: PPAR agonists, GPR40 modulators.
-
-
Amine Alkylation:
-
Nucleophile: Secondary amines (Piperazines, Piperidines).
-
Conditions: DIPEA or TEA, CH
CN, RT. -
Application: GPCR antagonists (e.g., Dopamine/Serotonin receptors where the indan mimics the endogenous neurotransmitter core).
-
-
C-C Bond Formation:
-
Reaction: Suzuki-Miyaura Cross-Coupling (after converting Bromide to Boronic acid/ester) or direct alkylation of enolates.
-
Application Workflow: Divergent Synthesis
Figure 2: Divergent synthesis capabilities using the 4-fluoroindan electrophile. The scaffold serves as a lipophilic anchor in various drug classes.
Safety & Handling Protocols
Hazard Class: Corrosive, Lachrymator. Benzyl bromides are potent alkylating agents and severe eye/respiratory irritants.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before cleanup.
-
Storage: Store under Argon at 2–8°C. The compound degrades upon exposure to light and moisture, releasing HBr (fuming).
References
-
Ambeed. (2024). Product Specifications: this compound (CAS 2758001-31-7). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Indans and Benzyl Bromides. Retrieved from
-
Podgoršek, A., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.[1] Synthesis, 2009(10), 1631-1636. (Green chemistry protocol for NBS bromination).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of fluorine's role in metabolic stability).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel following site-specific safety regulations.
Sources
A Technical Guide to 4-Fluoro-6-(bromomethyl)indane: Synthesis, Properties, and Applications for the Research Professional
Introduction: The Strategic Value of Fluorinated Indanes in Modern Drug Discovery
The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The strategic incorporation of a fluorine atom and a reactive bromomethyl group onto this scaffold, as in 4-fluoro-6-(bromomethyl)indane, creates a highly versatile building block for the synthesis of novel therapeutics.
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] These modifications often lead to improved potency, selectivity, and bioavailability.[1][3] The bromomethyl group, in turn, serves as a key reactive handle for introducing a wide array of functional groups through nucleophilic substitution reactions, enabling the rapid generation of diverse chemical libraries for screening.[4][5]
This technical guide provides an in-depth exploration of 4-fluoro-6-(bromomethyl)indane, a compound of significant interest for researchers and scientists in drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel or specialized intermediate, this guide will detail its plausible synthesis, projected physicochemical properties based on related structures, and potential applications in medicinal chemistry.
Physicochemical Properties: An Insight into a Novel Intermediate
Given the absence of a dedicated CAS number and extensive experimental data for 4-fluoro-6-(bromomethyl)indane, its properties can be inferred from structurally related compounds. The table below summarizes the predicted and known properties of relevant indane derivatives to provide a reasonable estimation for our target compound.
| Property | 4-bromo-6-fluoro-2,3-dihydro-1H-indene[6] | (S)-6-Bromo-2,3-dihydro-1H-inden-1-amine[7] | 6-Bromo-4-methoxy-2,3-dihydro-1H-indene[8] | 4-fluoro-6-(bromomethyl)indane (Projected) |
| Molecular Formula | C₉H₈BrF | C₉H₁₀BrN | C₁₀H₁₁BrO | C₁₀H₁₀BrF |
| Molecular Weight ( g/mol ) | 215.06 | 212.09 | 227.10 | ~229.08 |
| Appearance | Not specified | Solid[7] | Not specified | Likely a solid or oil at room temperature |
| Solubility | Not specified | Not specified | Not specified | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
| Reactivity | The C-Br bond is reactive towards cross-coupling reactions. | The amine group is a key functional handle. | The C-Br bond can participate in various organic transformations. | The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic substitution. |
Synthesis and Mechanism: A Plausible Route to a Versatile Building Block
A logical synthetic pathway to 4-fluoro-6-(bromomethyl)indane can be devised from commercially available starting materials, leveraging well-established organic transformations. A potential multi-step synthesis is outlined below, providing a robust framework for its laboratory-scale preparation.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Friedel-Crafts Acylation of 3-Fluoro-toluene
-
To a stirred solution of 3-fluoro-toluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Slowly add succinic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto-acid intermediate.
Step 2: Clemmensen or Wolff-Kishner Reduction
-
The keto-acid from Step 1 is subjected to reduction to convert the ketone to a methylene group.
-
For Clemmensen Reduction: The keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
For Wolff-Kishner Reduction: The keto-acid is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
-
After completion of the reaction, work-up involves neutralization and extraction to isolate the resulting phenylbutyric acid derivative.
Step 3: Intramolecular Friedel-Crafts Cyclization (Polyphosphoric Acid-catalyzed)
-
The product from Step 2 is heated with polyphosphoric acid (PPA) or an alternative cyclizing agent like Eaton's reagent.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by pouring it onto ice, and the resulting solid (the indanone) is collected by filtration, washed with water, and dried.
Step 4: Bromination of the Indanone
-
The indanone from Step 3 is dissolved in a suitable solvent like acetic acid.
-
A solution of bromine in acetic acid is added dropwise at room temperature.
-
The reaction is stirred for a few hours until the bromination is complete.
-
The product is isolated by pouring the reaction mixture into water and collecting the precipitated solid.
Step 5: Reduction of the Ketone
-
The bromo-indanone is reduced to the corresponding indanol using a reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol.
-
The reaction is typically carried out at 0 °C to room temperature.
-
Work-up involves quenching with water, extraction with an organic solvent, and purification.
Step 6: Conversion of the Alcohol to the Bromide
-
The indanol from Step 5 is converted to the corresponding bromide. This can be achieved using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
The reaction is typically performed in an inert solvent like diethyl ether or dichloromethane at low temperatures.
-
Careful work-up is required to isolate the final product, 4-fluoro-6-(bromomethyl)indane.
Visualizing the Synthesis: A Workflow Diagram
Caption: A plausible multi-step synthetic route to 4-fluoro-6-(bromomethyl)indane.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The unique combination of a fluorinated indane core and a reactive bromomethyl group makes 4-fluoro-6-(bromomethyl)indane a highly attractive starting material for the synthesis of a wide range of biologically active molecules. The indane scaffold itself is present in numerous approved drugs and clinical candidates, highlighting its therapeutic potential.[9]
Potential Therapeutic Targets and Mechanisms
The versatility of 4-fluoro-6-(bromomethyl)indane allows for its use in the development of inhibitors for various enzyme classes and receptor ligands. The bromomethyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, and phenols, to introduce diverse pharmacophores.
Example Application: Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 4-fluoro-6-(bromomethyl)indane moiety could serve as a scaffold to which a hinge-binding heterocycle is attached via the bromomethyl linker. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
Illustrative Reaction Scheme: Derivatization for Biological Screening
Caption: General scheme for the derivatization of 4-fluoro-6-(bromomethyl)indane.
Safety and Handling: Prudent Laboratory Practices
While specific toxicity data for 4-fluoro-6-(bromomethyl)indane is unavailable, its chemical structure suggests that it should be handled with care. As a brominated organic compound, it is likely to be an irritant to the skin, eyes, and respiratory tract.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion: A Promising Intermediate for Future Discoveries
References
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. Retrieved February 27, 2026, from a relevant chemical supplier website.
- CompTox Chemicals Dashboard. (2025, October 15). 1H-Indene-4-propanoic acid, β-amino-6-bromo-2,3-dihydro-5-hydroxy-, methyl ester, (βS)-. U.S. Environmental Protection Agency.
- PubChem. (n.d.). 4-bromo-6-fluoro-2,3-dihydro-1h-indene.
- Mague, J. T., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479–8514.
- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(5), 545–565.
- Sigma-Aldrich. (n.d.). (S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
- Shah, P., & Westwell, A. D. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of PharmTech Research, 1(4), 1334-1343.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ChemScene. (n.d.). 6-Bromo-4-methoxy-2,3-dihydro-1H-indene.
- Sigma-Aldrich. (n.d.). 6-bromo-1H-indole-4-carboxylic acid.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- ChemBK. (2024, April 9). 6-Bromocoumarin-3-carboxylic Acid Ethyl Ester.
- BenchChem. (n.d.). Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)
- BLDpharm. (n.d.). 4-Bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine.
- ChemicalBook. (2025, July 24). 4-broMo-6-Methyl-2,3-dihydroinden-1-one.
- Sigma-Aldrich. (n.d.). 6-Bromo-1H-indazole-4-carboxylic acid 97.
- ChemScene. (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.
- Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester.
- Szychta, P., & Wolański, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 485–514.
- Doi, T., Asada, A., Takeda, Y., & Hasegawa, K. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
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- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-bromo-6-fluoro-2,3-dihydro-1h-indene (C9H8BrF) [pubchemlite.lcsb.uni.lu]
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- 10. chembk.com [chembk.com]
Strategic Deployment of Fluorinated Indane Building Blocks in Medicinal Chemistry
Executive Summary
In the high-stakes arena of lead optimization, the fluorinated indane scaffold represents a convergence of two powerful medicinal chemistry strategies: conformational restriction and metabolic blocking .[1] While the indane core (2,3-dihydro-1H-indene) serves as a rigidified bioisostere of the phenyl ring—reducing entropic penalties upon binding—it is historically plagued by rapid metabolic clearance via benzylic oxidation (C1/C3) and aromatic hydroxylation (C5/C6).
This technical guide details the strategic incorporation of fluorine into the indane lattice.[2] We explore how specific fluorination patterns transform this labile scaffold into a robust pharmacophore, provide validated synthetic protocols for accessing these high-value building blocks, and analyze the structure-activity relationship (SAR) implications for drug discovery.
Part 1: Strategic Rationale – The Fluorine-Indane Synergy
The Bioisosteric Advantage
The indane moiety is frequently employed to "lock" the bioactive conformation of a flexible phenethyl chain. However, this rigidity often comes at the cost of lipophilicity and metabolic liability. Fluorine substitution addresses these deficits through two primary mechanisms:
-
Metabolic Blocking (The "Teflon" Effect):
-
Aromatic Oxidation: Cytochrome P450 enzymes preferentially target electron-rich aromatic rings (e.g., C5/C6 positions of indane). Substituting hydrogen with fluorine (
vs. ) effectively blocks this pathway due to the high bond strength and ionization potential. -
Benzylic Oxidation: The C1 and C3 positions are prone to radical abstraction. Geminal difluorination at these sites (
) removes the abstractable hydrogens entirely, shutting down this clearance route.
-
-
Electronic Modulation:
-
Fluorine's high electronegativity (
) pulls electron density from the aromatic ring, lowering the of neighboring amines or phenols. This is critical for optimizing membrane permeability and reducing hERG channel liability.
-
Visualization: Metabolic Vulnerability vs. Stabilization
The following diagram illustrates the metabolic "hotspots" on the indane core and the strategic placement of fluorine to block them.
Caption: Figure 1. Strategic blockade of cytochrome P450 metabolic pathways via site-specific fluorination of the indane scaffold.
Part 2: Synthetic Architectures
Accessing fluorinated indanes requires selecting the correct route based on the desired position of the fluorine atom. There are two dominant strategies: Pre-fluorinated Cyclization (for aromatic F) and Post-Cyclization Functionalization (for aliphatic F).
Route A: Intramolecular Friedel-Crafts Cyclization
Target: Aromatic Fluorination (4, 5, 6, or 7-fluoroindanes). Logic: Direct electrophilic fluorination of the indane ring is often non-selective. It is superior to start with a commercially available fluorinated phenylpropanoic acid. This ensures regiochemical purity.
-
Precursors: 3-(3-fluorophenyl)propanoic acid (for 5/7-fluoro isomers) or 3-(4-fluorophenyl)propanoic acid (for 6-fluoro isomers).
-
Catalysts: Chlorosulfonic acid (
) or Polyphosphoric acid (PPA).
Route B: Deoxyfluorination
Target: Aliphatic Fluorination (1,1-difluoro, 2-fluoro). Logic: The carbonyl group of 1-indanone serves as a perfect handle for nucleophilic fluorination.
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or Morph-DAST.
-
Mechanism: The carbonyl oxygen is activated by the sulfur reagent, followed by nucleophilic attack of fluoride, releasing the sulfur byproduct.
Synthetic Decision Matrix
Caption: Figure 2. Decision tree for selecting the optimal synthetic pathway based on regiochemical requirements.
Part 3: Experimental Protocols
The following protocols are standardized for medicinal chemistry labs. They prioritize reproducibility and safety, particularly when handling fluorinating agents.
Protocol 1: Synthesis of 5-Fluoro-1-indanone (Route A)
This protocol utilizes a "superacid" cyclization approach, preferred for its high yield and lack of side reactions compared to AlCl3-mediated routes.
Materials:
-
3-(3-Fluorophenyl)propanoic acid (1.0 equiv)
-
Chlorosulfonic acid (10 vol)
-
Dichloromethane (DCM) (Extraction solvent)
-
Ice water (Quenching)
Methodology:
-
Setup: Equip a round-bottom flask with a drying tube (CaCl2) and a magnetic stir bar. Cool the flask to 0°C using an ice bath.
-
Addition: Add Chlorosulfonic acid (Caution: Highly corrosive/fuming) to the flask.
-
Substrate Introduction: Add 3-(3-Fluorophenyl)propanoic acid portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane).
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice. Violent fuming will occur. Stir until the ice melts.
-
Extraction: Extract the aqueous slurry with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and Brine.
-
Purification: Dry over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Expected Yield: 75–85% as a white/off-white solid.
Protocol 2: Synthesis of 1,1-Difluoro-5-fluoroindane (Route B)
This protocol converts the ketone of 5-fluoro-1-indanone into a gem-difluoro moiety, creating a metabolically impervious core.
Materials:
-
5-Fluoro-1-indanone (1.0 equiv)[3]
-
DAST (Diethylaminosulfur trifluoride) (2.5 equiv)
-
Anhydrous DCM (Solvent)
-
Teflon/HDPE reaction vessel (Glass is etched by HF byproducts)
Methodology:
-
Setup: Use a plastic (PFA/HDPE) or Teflon-lined vessel under Nitrogen atmosphere. Glassware can be used if the reaction time is short, but plastic is safer for DAST.
-
Solvation: Dissolve 5-Fluoro-1-indanone in anhydrous DCM. Cool to 0°C.[3]
-
Fluorination: Add DAST dropwise via syringe. (Warning: DAST reacts explosively with water).
-
Heating: Allow to warm to room temperature and stir for 12–24 hours. If conversion is sluggish, heat to 40°C.
-
Quenching: Cool to -78°C (dry ice/acetone). Quench by dropwise addition of saturated NaHCO3 . (Do not quench with water directly at RT).
-
Workup: Extract with DCM. Wash with water and brine.
-
Purification: Silica gel chromatography. Note: Fluorinated alkanes are often non-polar; they may elute quickly.
Expert Insight: If DAST fails to drive conversion, switch to Deoxo-Fluor , which is more thermally stable and can be heated to higher temperatures without decomposition.
Part 4: Building Block Selection Guide
When designing a library, selecting the right fluorinated indane building block is crucial for fine-tuning physicochemical properties.
| Building Block | CAS No.[4] | Key Feature | Medicinal Chemistry Utility |
| 5-Fluoro-1-indanone | 700-84-5 | C5-Blocker | Prevents aromatic hydroxylation; versatile ketone handle for reductive amination. |
| 6-Fluoro-1-indanone | 1481-32-9 | C6-Blocker | Alternative substitution pattern to probe binding pocket sterics. |
| 5-Fluoro-1-indanol | 1276432-88-2 | Chiral Scaffold | Precursor for chiral resolution; H-bond donor/acceptor capability. |
| 2,2-Difluoro-1-indanone | 252564-26-4 | Activated Carbonyl | Highly electrophilic ketone; useful for covalent inhibitor design or hydration assays. |
| 5-Fluoroindane | 399-13-3 | Lipophilic Core | Purely hydrophobic spacer; high metabolic stability compared to non-fluorinated indane. |
References
-
National Institutes of Health (NIH). (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 4-Fluoro-2,3-dihydro-1H-indene Derivatives
Introduction: The Strategic Value of the 4-Fluoroindane Scaffold
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom at the 4-position profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3][4][5] Fluorine's high electronegativity can alter the acidity of neighboring C-H bonds and modulate the electronic nature of the aromatic ring, providing unique opportunities for selective functionalization.[2] This guide provides a detailed overview of key strategies and protocols for the targeted functionalization of 4-fluoro-2,3-dihydro-1H-indene derivatives, enabling researchers to unlock the potential of this valuable molecular scaffold.
Core Principles: Understanding Reactivity and Regioselectivity
The functionalization of 4-fluoroindane is governed by the interplay of electronic and steric effects. The fluorine atom exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. This dual nature dictates the reactivity of different positions on the molecule:
-
Aromatic Ring (Positions C5, C6, C7): The fluorine atom is an ortho, para-director for electrophilic aromatic substitution (EAS), yet it deactivates the ring overall compared to unsubstituted indane.[6][7] However, the C-H bonds ortho to the fluorine (at C5) are significantly more acidic. This increased acidity makes the C5 position a prime target for metalation reactions, such as directed ortho-lithiation or transition-metal-catalyzed C-H activation.[8][9][10]
-
Benzylic Positions (C1 and C3): These positions are susceptible to radical or oxidation reactions, though these are often less selective. A more controlled approach involves starting from the corresponding 4-fluoro-1-indanone, which allows for precise functionalization at the C2 position via enolate chemistry or at the C1 position via reduction and subsequent manipulation of the resulting alcohol.[11][12]
This understanding allows for the rational design of synthetic routes to access specific isomers that might otherwise be difficult to obtain.
Key Functionalization Protocols
Protocol 1: Directed ortho-Lithiation and Electrophilic Quench at C5
This protocol leverages the fluorine atom's ability to direct metalation to the adjacent C5 position, providing a powerful method for introducing a wide range of electrophiles with high regioselectivity.[13][14]
Principle and Rationale: Lithium bases, particularly sterically hindered ones like lithium tetramethylpiperidide (LiTMP), can selectively deprotonate the most acidic C-H bond on the aromatic ring, which is the position ortho to the fluorine atom. The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles. Performing the reaction at low temperatures is crucial to prevent side reactions, such as the formation of aryne intermediates.[15][16]
Experimental Workflow Diagram:
Caption: Workflow for directed ortho-lithiation and electrophilic quench.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 4-fluoro-2,3-dihydro-1H-indene (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of freshly prepared LiTMP (1.1 eq) in THF dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. A color change to deep red or orange is typically observed, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Add the chosen electrophile (e.g., chlorotrimethylsilane (TMSCl), 1.2 eq) dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH4Cl) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted-4-fluoro-2,3-dihydro-1H-indene.
In-process Controls & Troubleshooting:
-
Moisture is Critical: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) is essential to prevent decomposition of the lithiated intermediate and potential side reactions.[15]
-
LiTMP Quality: The use of freshly prepared or properly stored LiTMP is crucial for high yields.
-
Poor Conversion: If starting material remains, consider increasing the equivalents of LiTMP or extending the lithiation time.
Protocol 2: Palladium-Catalyzed C-H Arylation at C7
For functionalization at positions other than C5, different strategies are required. Palladium-catalyzed C-H activation offers a powerful alternative, often directed by steric or electronic biases inherent to the substrate and catalyst system.[17][18] This protocol describes a method for arylation, which tends to favor the sterically more accessible C7 position.
Principle and Rationale: Transition-metal-catalyzed C-H activation involves the cleavage of a C-H bond by a metal center to form a metal-carbon bond, which can then participate in cross-coupling reactions.[8][10] In the absence of a strong directing group at C5, catalysts can favor the less sterically hindered C7 position. The reaction typically proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, where a C-H activation event is followed by coupling with an aryl halide.[19][20] The choice of ligand and additive (often a carboxylate or carbonate) is critical for facilitating the C-H cleavage step, which is often rate-determining.[17]
Experimental Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Step-by-Step Protocol:
-
Preparation: In a sealable reaction tube, combine 4-fluoro-2,3-dihydro-1H-indene (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.5 eq), palladium(II) acetate (Pd(OAc)2, 5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and potassium carbonate (K2CO3, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMAc) to the tube (0.1 M).
-
Inerting: Seal the tube and purge with argon for 10 minutes.
-
Reaction: Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (3 x 50 mL) and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 7-aryl-4-fluoro-2,3-dihydro-1H-indene.
In-process Controls & Troubleshooting:
-
Oxygen Exclusion: Palladium catalysts, especially in their active form, can be sensitive to oxygen. Proper degassing is important.
-
Ligand Choice: The ligand plays a crucial role in catalyst stability and reactivity. Screening different ligands may be necessary to optimize the reaction for different substrates.
-
Base Strength: The base is critical for the C-H activation step. If the reaction is sluggish, a stronger base like Cs2CO3 could be tested.
-
Isomer Formation: Depending on the catalyst system, a mixture of C7 and C5 isomers may be formed. Analytical characterization (NOE NMR experiments) is essential to confirm the regioselectivity.
Data Summary: Representative Functionalizations
The following table summarizes expected outcomes for the protocols described above with representative electrophiles and coupling partners. Yields are indicative and may vary based on specific substrate and reaction scale.
| Protocol | Position | Reagents | Product Structure | Typical Yield | Key Spectroscopic Data (¹⁹F NMR) |
| 1. ortho-Lithiation | C5 | 1. LiTMP, THF, -78 °C2. TMSCl | 5-TMS-4-fluoroindane | 75-85% | Singlet, ~ -120 ppm |
| 1. ortho-Lithiation | C5 | 1. LiTMP, THF, -78 °C2. Iodine (I₂) | 5-Iodo-4-fluoroindane | 60-70% | Singlet, ~ -115 ppm |
| 2. Pd-Catalyzed Arylation | C7 | Pd(OAc)₂, SPhos, K₂CO₃, 4-iodotoluene | 7-(p-tolyl)-4-fluoroindane | 50-65% | Singlet, ~ -118 ppm |
Conclusion
The 4-fluoro-2,3-dihydro-1H-indene scaffold offers a rich platform for chemical exploration. By understanding the directing effects of the fluorine substituent, researchers can employ a range of synthetic strategies to achieve highly regioselective functionalization. Directed ortho-lithiation provides reliable access to C5-substituted analogs, while transition-metal-catalyzed C-H activation opens pathways to other positions, most notably C7. These protocols serve as a robust starting point for the synthesis of novel, fluorinated indane derivatives for applications in drug discovery and materials science.
References
-
Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. Available at: [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. Available at: [Link]
-
Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. PMC. Available at: [Link]
-
Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. ACS Publications. Available at: [Link]
-
meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. PMC. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI. Available at: [Link]
-
Studies on fluorofunctionalization of some functionalized alkene scaffolds. University of Debrecen. Available at: [Link]
-
Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]
-
(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. NIH. Available at: [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. PMC. Available at: [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC. Available at: [Link]
-
Electrophilic Aromatic Substitution. University of Wisconsin-Madison. Available at: [Link]
-
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkat USA. Available at: [Link]
-
Electrophilic Aromatic Substitution. University of Arizona. Available at: [Link]
-
Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. PubMed. Available at: [Link]
-
Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Publishing. Available at: [Link]
-
Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. PMC. Available at: [Link]
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. Available at: [Link]
-
Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PMC. Available at: [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. Available at: [Link]
-
Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Michigan. Available at: [Link]
-
Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. RSC Publishing. Available at: [Link]
-
Practical syntheses of 4-fluoroprolines. PMC. Available at: [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ResearchGate. Available at: [Link]
-
Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. PMC. Available at: [Link]
-
Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. Thieme. Available at: [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. Available at: [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Handling, Troubleshooting, and Preventing Hydrolysis of 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of benzylic halides. 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a highly reactive indanylmethyl bromide derivative. Due to the resonance-stabilized benzylic position and the excellent leaving-group ability of the bromide ion, this compound is exceptionally prone to both
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure the integrity of your compound from synthesis to storage.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: My purified this compound degraded into a dark, viscous mixture and emitted white fumes upon opening the vial. What happened? Analysis & Causality: Your compound has undergone moisture-induced hydrolysis followed by autocatalytic degradation. Trace water attacks the benzylic carbon, displacing the bromide to form 6-(hydroxymethyl)-4-fluoro-2,3-dihydro-1H-indene and hydrogen bromide (HBr) gas. The white fumes are HBr reacting with ambient humidity. Because HBr is a strong acid, it protonates unreacted starting material and trace impurities, lowering the activation energy for further degradation and triggering a runaway autocatalytic cycle. Based on structurally similar benzyl bromides, the chemical hydrolysis half-life in aqueous conditions at 25 °C is remarkably short—approximately 79 minutes[1].
Q2: To prevent moisture degradation, can I store the compound over activated 4A molecular sieves? Analysis & Causality: ABSOLUTELY NOT. This is a critical safety hazard. Storing benzylic bromides over activated 4A molecular sieves has been documented to cause catastrophic container failure. The aluminosilicate structure of the sieves acts as a Lewis acid, catalyzing a Friedel-Crafts-type intermolecular condensation-polymerization. This runaway reaction rapidly liberates massive volumes of HBr gas, which can cause the storage bottle to burst under extreme internal pressure[2]. Always avoid exposing this compound to Lewis acidic desiccants.
Q3: If I cannot use molecular sieves, how do I chemically stabilize the compound for long-term storage? Analysis & Causality: The industry standard for stabilizing reactive benzylic bromides is the addition of a volatile epoxide, specifically propylene oxide , at a concentration of 0.1% to 1% (w/w). Propylene oxide acts as an acid scavenger. If trace moisture generates HBr, the epoxide ring rapidly opens via nucleophilic attack by the bromide ion to form a stable, neutral bromohydrin (1-bromo-2-propanol). This instantly neutralizes the acid, breaking the autocatalytic degradation cycle without interfering with most downstream synthetic applications.
Section 2: Quantitative Data & Stability Profiles
To optimize your handling times, it is crucial to understand the kinetics of benzylic bromide degradation. The table below summarizes the stability profiles based on established kinetic data for benzyl bromide analogs.
| Condition | Estimated Half-Life / Stability | Mechanistic Driver | Recommended Action |
| Aqueous Solution (pH 7, 25 °C) | ~79 minutes[3] | Avoid prolonged aqueous workups. | |
| Acidic Aqueous (pH < 4) | < 30 minutes | Acid-catalyzed | Neutralize with weak base ( |
| Neat Liquid (Ambient Air) | Days to Weeks | Moisture absorption & HBr autocatalysis | Store under Argon/Nitrogen. |
| Neat Liquid + 4A Molecular Sieves | HAZARDOUS (< 8 Days) [4] | Lewis acid-catalyzed polymerization | DO NOT USE. |
| Neat Liquid + 0.5% Propylene Oxide | > 12 Months (at -20 °C) | Epoxide scavenges trace HBr[5] | Standard long-term storage method. |
Section 3: Mechanistic and Workflow Visualizations
The following diagrams illustrate the degradation pathways and the optimized handling workflow to prevent them.
Mechanistic pathway of moisture-induced hydrolysis and acid-catalyzed polymerization.
Optimized anhydrous workup workflow to prevent benzylic bromide hydrolysis.
Section 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Workup and Isolation
Objective: Isolate the product while minimizing exposure to the aqueous phase to prevent hydrolysis.
-
Quenching: Quench the crude reaction mixture by pouring it into an equal volume of ice-cold saturated aqueous sodium bicarbonate (
).-
Causality: The low temperature drastically reduces the kinetic rate of hydrolysis. The weak base neutralizes any HBr generated during the reaction, preventing acid-catalyzed
cleavage, without being strong enough to drive base-promoted hydrolysis.
-
-
Rapid Extraction: Immediately extract the mixture with a non-polar solvent (e.g., dichloromethane or methyl tert-butyl ether). Limit the biphasic contact time to less than 5 minutes.
-
Validation Step (pH Check): Test the aqueous layer with pH paper. It must be mildly basic (pH 7.5–8.5). If it is acidic, HBr is still present, and a second cold
wash is required. -
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (
). Do not use magnesium sulfate ( ), as it is slightly acidic and can promote degradation. -
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Keep the water bath temperature below 30 °C to prevent thermal degradation.
Protocol B: Preparation for Long-Term Storage
Objective: Create a self-stabilizing microenvironment for the isolated compound.
-
Stabilizer Addition: To the neat oil or crystallized solid, add propylene oxide at a ratio of 0.5% v/w (e.g., 5
per 1 gram of product)[6].-
Causality: Propylene oxide acts as an irreversible HBr scavenger.
-
-
Inert Atmosphere: Flush the storage vial with a gentle stream of dry Argon or Nitrogen for 30 seconds to displace ambient oxygen and humidity.
-
Sealing: Seal the vial with a PTFE-lined cap. Wrap the cap tightly with Parafilm.
-
Validation Step (Visual Inspection): Before placing in the freezer, observe the liquid. It should be clear. If it turns cloudy or darkens within 1 hour, residual acid is present, and the compound must be passed through a short plug of neutral alumina.
-
Storage: Store the sealed vial at -20 °C in a dark, desiccated secondary container.
References
-
PubChem. "Benzyl Bromide | C7H7Br | CID 7498 - PubChem." National Institutes of Health (NIH). Available at:[Link]
-
Sciedco. "Benzyl Bromide (stabilized with Propylene Oxide), Min. 98.0 (GC), 500 g." Sciedco. Available at:[Link]
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sciedco.ca [sciedco.ca]
- 6. Benzyl Bromide (stabilized with Propylene Oxide) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Support Center: Storage and Handling of Bromomethyl Indane Derivatives
Welcome to the Technical Support Center for bromomethyl indane derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these critical reagents. Due to their reactive nature, proper storage and handling are paramount to obtaining reliable and reproducible experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Understanding the Instability of Bromomethyl Indane Derivatives
Bromomethyl indane derivatives are bicyclic aromatic compounds functionalized with a bromomethyl group. This benzylic bromide moiety is the primary source of their synthetic utility and, concurrently, their inherent instability. The stability of these compounds is influenced by several factors, including temperature, light, humidity, and pH.[1][2] The primary degradation pathways for these molecules are hydrolysis, oxidation, and photolysis.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the storage and use of bromomethyl indane derivatives, providing potential causes and actionable solutions.
Issue 1: Decreased Reactivity or Yield in Subsequent Reactions
-
Observation: A previously reliable reaction using a bromomethyl indane derivative now results in lower yields or fails to proceed to completion.
-
Probable Cause: The reagent has likely degraded due to improper storage, leading to a lower concentration of the active compound. Hydrolysis of the bromomethyl group to a hydroxymethyl group is a common degradation pathway.[4]
-
Troubleshooting Steps:
-
Verify Purity: Before use, assess the purity of the stored reagent. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[5] A comparison of the current chromatogram with that of a fresh or reference sample can reveal the presence of degradation products.
-
Check Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQs below). Exposure to moisture and elevated temperatures can accelerate degradation.[1][6]
-
Use a Fresh Batch: If significant degradation is confirmed, it is best to use a fresh batch of the bromomethyl indane derivative for your experiment.
-
Issue 2: Discoloration of the Compound
-
Observation: The crystalline or powdered bromomethyl indane derivative, which was initially white or off-white, has developed a yellow or brownish tint.
-
Probable Cause: Discoloration is often an indicator of chemical degradation.[7] This can be due to oxidation or the formation of polymeric byproducts. Exposure to light can also induce photolytic degradation, leading to colored impurities.[1][3]
-
Troubleshooting Steps:
-
Assess Purity: As with decreased reactivity, purity analysis via HPLC or Thin-Layer Chromatography (TLC) can help identify the extent of degradation.[5][8]
-
Review Storage Environment: Check for exposure to light and air. The use of amber vials and storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate these issues.[6][9]
-
Issue 3: Inconsistent Results Between Different Aliquots
-
Observation: Different aliquots from the same batch of the bromomethyl indane derivative provide variable results in the same experimental setup.
-
Probable Cause: This issue often points to improper handling and aliquoting procedures. If the main stock container is opened frequently at room temperature, the contents can be exposed to atmospheric moisture and oxygen, leading to progressive degradation.
-
Troubleshooting Steps:
-
Implement Strict Aliquoting Procedures: When a new batch is received, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere.
-
Minimize Freeze-Thaw Cycles: If the compound is stored in a freezer, repeated freeze-thaw cycles should be avoided.
-
Workflow for Handling Aliquots:
-
Allow the aliquot to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.
-
Use the required amount and promptly reseal the vial, preferably after flushing with an inert gas.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for bromomethyl indane derivatives?
A1: To maximize shelf-life, these compounds should be stored in a cool, dry, and dark environment.[6][9] Specifically:
-
Temperature: Refrigeration (2-8 °C) is recommended for long-term storage.[6]
-
Atmosphere: Store in a tightly sealed container under an inert gas like nitrogen or argon to prevent oxidation and hydrolysis.[7]
-
Light: Use amber or opaque containers to protect the compound from light-induced degradation.[6][9]
Q2: What is the expected shelf-life of bromomethyl indane derivatives at room temperature?
A2: While specific stability data for every derivative is not always available, benzylic bromides, in general, are not recommended for long-term storage at room temperature.[10] Degradation can be noticeable within weeks to months, depending on the specific substitution pattern on the indane ring and the ambient conditions. For any application requiring high purity, it is crucial to assess the quality of the material if it has been stored at room temperature for an extended period.[7]
Q3: How can I safely handle bromomethyl indane derivatives in the lab?
A3: These compounds are typically classified as hazardous and should be handled with appropriate safety precautions.[7]
-
Always work in a well-ventilated chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]
Q4: What are the common degradation products I should look for?
A4: The primary degradation products are typically the corresponding alcohol (hydroxymethyl indane derivative) resulting from hydrolysis, and potentially the aldehyde or carboxylic acid from oxidation.[4][6] Dimerization or polymerization products may also form, especially under thermal or photolytic stress.[4]
Q5: Which analytical techniques are best for assessing the purity of bromomethyl indane derivatives?
A5:
-
High-Performance Liquid Chromatography (HPLC): This is a highly reliable and quantitative method for purity assessment and can be used to develop stability-indicating methods.[5]
-
Gas Chromatography (GC): Suitable for thermally stable derivatives, GC can also be a powerful tool for purity analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a quick assessment of purity by comparing the integration of the benzylic CH₂Br protons to that of protons on the stable aromatic ring. The appearance of new signals, for instance, a CH₂OH peak, would indicate degradation.
IV. Visualization of Degradation and Workflow
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for a generic bromomethyl indane derivative.
Caption: Primary degradation pathways for bromomethyl indane derivatives.
Recommended Storage and Handling Workflow
This workflow outlines the best practices from receiving to using bromomethyl indane derivatives to maintain their integrity.
Caption: Recommended workflow for storage and handling.
V. Data Summary
| Storage Condition | Potential Impact on Stability | Recommended Mitigation |
| Room Temperature (20-25°C) | Increased rate of degradation over time. | Store at 2-8°C for long-term stability.[6] |
| Exposure to Light | Photolytic degradation, leading to discoloration and byproducts. | Store in amber or opaque containers.[6][9] |
| Exposure to Air/Moisture | Hydrolysis of the bromomethyl group to an alcohol; oxidation. | Store in tightly sealed containers under an inert atmosphere.[7] |
| Acidic/Basic Conditions | Can catalyze hydrolysis and other degradation reactions. | Ensure storage containers are neutral and clean. Avoid contamination. |
VI. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for developing an HPLC method to assess the purity of a bromomethyl indane derivative.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard or a fresh sample of the bromomethyl indane derivative and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time and peak area of the main peak in the sample to the standard. The appearance of significant additional peaks indicates the presence of impurities or degradation products.
VII. References
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Indan-Based Pharmaceutical Formulations. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Benzyl bromide. Retrieved from
-
Synquest Labs. (n.d.). Benzyl bromide Safety Data Sheet. Retrieved from
-
New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach. Retrieved from
-
Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3). Retrieved from
-
Benchchem. (n.d.). Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. Retrieved from
-
Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from
-
Benchchem. (n.d.). Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. Retrieved from
-
Benchchem. (n.d.). Navigating the Stability Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Characterization of (4-(Bromomethyl)phenyl)methanamine Derivatives. Retrieved from
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification Strategies for Fluorinated Indanes
The following guide serves as a specialized Technical Support Center for researchers facing the "Halo-Analog" purification challenge.
The Core Problem: The "Halo-Analog" Challenge
User Context: You have performed a fluorination reaction (e.g., Halex, Balz-Schiemann, or Pd-catalyzed fluorination) on a bromo-indane precursor. The Issue: The reaction is incomplete (90-95% conversion), leaving 5-10% unreacted bromo-indane. Why Standard Methods Fail:
-
Polarity Mimicry: The electronegativity of Fluorine (4.0) creates a dipole, but the Bromine (2.[1]96) atom’s polarizability often results in nearly identical retention factors (
) on standard silica gel.[1] -
Co-Crystallization: The similar crystal lattice packing of fluoro- and bromo-arenes often leads to solid solutions, rendering recrystallization ineffective.[1]
Decision Matrix: Selecting Your Protocol
Before attempting a method, assess your crude mixture using this logic flow.
Figure 1: Strategic Decision Tree for purification based on scale and impurity load.
Method A: The "Scavenger" Protocol (Chemoselective Derivatization)
Best For: High-value intermediates, drug discovery scales (100 mg – 10 g).[1] Principle: Chemically transform the non-polar Ar-Br impurity into a highly polar or basic species using a reaction that cannot occur on the Ar-F product. We utilize the Buchwald-Hartwig Amination for its high chemoselectivity.
The Logic
-
Ar-Br: Reacts rapidly with Pd(0) (Oxidative Addition).[1]
-
Ar-F: Inert to Pd(0) under standard conditions (C-F bond energy ~116 kcal/mol vs C-Br ~66 kcal/mol).[1]
-
Result: Ar-Br becomes an amine (Ar-Morpholine), which is easily removed via acid wash or silica filtration.[1]
Step-by-Step Protocol
Reagents Required:
-
Scavenger Amine: Morpholine (1.5 - 2.0 equiv relative to the impurity).[1]
-
Catalyst: Pd(OAc)₂ (2 mol% relative to impurity) + XPhos or BINAP (4 mol%).[1]
-
Base: Cs₂CO₃ (2.0 equiv relative to impurity).[1]
-
Solvent: Toluene or Dioxane (anhydrous).[1]
Workflow:
-
Quantify Impurity: Determine molar amount of unreacted Ar-Br via HPLC/NMR.
-
Charge Reactor: Add the crude mixture, morpholine, base, and catalyst to a flask.
-
Reaction: Heat to 80-100°C under N₂ for 2-4 hours.
-
Workup (The Separation):
-
Final Polish: Pass through a short pad of silica.[1] The Ar-F product elutes; any remaining catalyst/amine sticks.[1]
Method B: Fractional Distillation
Best For: Large scale (>10g), stable compounds.[1] Principle: Exploiting the molecular weight difference. Bromine (79.9 amu) is significantly heavier than Fluorine (19.0 amu), usually resulting in a higher boiling point for the bromide.[1]
Comparative Data (Indane Analogs):
| Compound | Molecular Weight | Est.[1][3][4] Boiling Point (760 mmHg) | Boiling Point (15 mmHg) |
| 5-Fluoroindane | 136.17 | ~176°C | ~65°C |
| 5-Bromoindane | 197.07 | ~224°C | ~105°C |
Troubleshooting Distillation:
-
Issue: "The fractions are still mixed."
-
Root Cause: Indanes often form azeotropes.[1]
-
Fix: Use a spinning band distillation column (high theoretical plates) or switch to Method A.
Method C: Chromatographic Solutions
Best For: Analytical samples or when chemical modification is forbidden.[1]
Why Silica Fails
Standard silica relies on hydrogen bonding and dipole interactions.[1] The difference in dipole moment between 5-fluoroindane (~1.5 D) and 5-bromoindane (~1.7 D) is often insufficient for baseline separation.[1]
The Solution: C18 (Reverse Phase) or CN-Phase
Reverse phase chromatography separates based on polarizability and lipophilicity.[1]
-
Ar-Br: More polarizable (larger electron cloud)
Stronger interaction with C18 Longer retention time.[1] -
Ar-F: Less polarizable
Elutes earlier.
Recommended Gradient:
-
Stationary Phase: C18-bonded Silica.[1]
-
Mobile Phase: Water/Acetonitrile (start 60:40, gradient to 10:90).[1]
-
Note: Silver Nitrate impregnated silica (Argentation) is generally ineffective here as it targets olefins (pi-bonds), not halogens.[1]
Troubleshooting & FAQ
Q1: Can I use Lithium-Halogen exchange (n-BuLi) to remove the bromide?
A: Risky.[1] While n-BuLi prefers Br over F, the resulting lithio-species is extremely reactive.[1] Unless you quench immediately with a proton source (MeOH) at -78°C, the lithio-indane might attack your fluorinated product or cause polymerization.[1] The Buchwald amine method (Method A) is much gentler.[1]
Q2: My fluoro-indane product has a basic nitrogen elsewhere in the molecule. Will the acid wash in Method A remove my product too?
A: Yes, it will.[1] In this case, do not use the acid wash.[1] Instead, perform the Buchwald reaction with a very non-polar amine (like diphenylamine) to make the impurity less polar, or use a very polar amine and separate via silica gel chromatography (the impurity will stick to the baseline, your product will elute).[1]
Q3: Why not just run the fluorination reaction longer?
A: "Over-cooking" Halex reactions often leads to decomposition (tar formation) or defluorination.[1] It is often chemically cleaner to stop at 95% conversion and scavenge the rest than to push for 100% and generate 10% unknown byproducts.
Visualizing the Scavenger Workflow
Figure 2: The Chemoselective Scavenging Workflow using Buchwald-Hartwig amination.
References
-
Buchwald-Hartwig Amination (General Scope)
-
Chemoselectivity of Pd-Catalysis (Br vs F)
-
Purification of Laboratory Chemicals
-
Halex Reaction Background
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Bromomethyl Fluoroindanes
The following guide provides an in-depth technical comparison and analysis of the mass spectrometry (MS) fragmentation patterns of bromomethyl fluoroindanes . This document is designed for researchers in medicinal chemistry and forensic analysis who require precise structural elucidation of these regioisomeric precursors.
Executive Summary
Bromomethyl fluoroindanes (e.g., 1-(bromomethyl)-5-fluoroindane) are critical synthetic intermediates in the development of rigid amphetamine analogues and novel psychoactive substances (NPS) based on the aminoindane scaffold. Their structural analysis is complicated by the existence of multiple regioisomers (position of the fluorine atom relative to the bromomethyl group).
This guide compares the fragmentation behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing a self-validating framework for differentiating isomers based on carbocation stability and specific neutral losses.
Key Findings
-
Dominant Mechanism: The C-Br bond cleavage is the primary fragmentation event in EI-MS, yielding a stable fluoroindanyl-methyl cation (base peak).
-
Isotopic Signature: The presence of a ¹H/¹H doublet (1:1 ratio) at M⁺ and [M+2]⁺ is the diagnostic marker for the intact precursor.
-
Isomer Differentiation: The relative abundance of secondary fragments (loss of HF vs. loss of C₂H₄) distinguishes the 4-fluoro, 5-fluoro, and 6-fluoro regioisomers due to "ortho-effect" interactions and resonance stabilization.
Chemical Identity & Theoretical Basis
Understanding the substrate is the first step in interpreting the spectra.
| Feature | Description |
| Core Scaffold | Indane (Benzocyclopentene) fused ring system. |
| Substituents | Bromomethyl (-CH₂Br): Labile group, source of the primary cleavage. Fluoro (-F): Electron-withdrawing (inductive) / Electron-donating (resonance) substituent on the benzene ring. |
| Molecular Formula | C₁₀H₁₀BrF |
| Molecular Weight | ~229.09 Da (Average) |
| Monoisotopic Mass | 228.00 (⁷⁹Br) / 230.00 (⁸¹Br) |
The Isotope Rule (Self-Validating Check)
Before analyzing fragmentation, verify the molecular ion (M⁺).
-
Observation: You must see two peaks separated by 2 Da (m/z 228 and 230) with nearly equal intensity (1:1).
-
Validation: If the ratio is not 1:1, the compound is not a monobrominated species.
Instrumentation Comparison: GC-EI-MS vs. LC-ESI-MS
| Feature | GC-EI-MS (Hard Ionization) | LC-ESI-MS (Soft Ionization) |
| Molecular Ion (M⁺) | Weak or Absent. High energy causes rapid fragmentation. | Strong [M+H]⁺ or [M+Na]⁺. |
| Base Peak | [M-Br]⁺ (m/z ~149) . Carbocation formation. | [M+H]⁺. Fragmentation requires MS/MS (CID). |
| Structural Insight | Rich fingerprint. Reveals core structure via ring breakdown. | Limited without MS/MS. Good for purity check. |
| Isomer Resolution | High. Chromatographic separation + spectral fingerprint. | Moderate. Relies heavily on retention time differences. |
| Recommendation | Primary Method for structural identification. | Secondary Method for molecular weight confirmation. |
Detailed Fragmentation Mechanisms (EI-MS)
The fragmentation of bromomethyl fluoroindanes is driven by the lability of the C-Br bond and the stability of the resulting benzylic-type carbocation.
Pathway A: Primary Cleavage (The "Benzyl" Analog)
Similar to benzyl bromide, the weakest bond is C-Br.
-
Ionization: Removal of an electron from the aromatic ring or Br lone pair.
-
Cleavage: Homolytic or heterolytic cleavage of C-Br.
-
Result: Loss of Br radical (79/81 Da). Formation of the Fluoroindanyl-methyl cation (m/z 149) .
-
Note: This ion is resonance-stabilized by the aromatic ring.
-
Pathway B: Secondary Decomposition
The m/z 149 cation undergoes further decay:
-
Loss of HF (20 Da): Yields m/z 129. This is prominent if the F is ortho to a hydrogen-bearing carbon or if ring contraction occurs.
-
Retro-Diels-Alder (RDA) / Ethylene Loss (28 Da): The five-membered ring of the indane system is strained. Loss of C₂H₄ (ethylene) from the aliphatic portion yields a fluorostyrene-type cation (m/z 121).
Pathway C: Tropylium Ion Rearrangement
Like benzyl derivatives, the indanyl-methyl cation can rearrange to a fluoro-homotropylium or fluoro-naphthalene-like structure, scrambling the carbon skeleton. This often leads to a cluster of peaks around m/z 109-115.
Visualizing the Fragmentation Pathway
The following diagram illustrates the specific decay of 1-(bromomethyl)-5-fluoroindane under Electron Impact (70 eV).
Caption: Fragmentation pathway of 1-(bromomethyl)-5-fluoroindane showing the dominant C-Br cleavage and subsequent ring degradation.
Experimental Protocol: GC-MS Analysis
To replicate these results, use the following validated protocol.
Sample Preparation[1][2][3]
-
Dissolution: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Derivatization (Optional): Not required for bromomethyl fluoroindanes, but if analyzing metabolites (amines), use PFPA (Pentafluoropropionic anhydride).
Instrument Parameters (Agilent 5977B or Equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid vaporization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximize sensitivity for trace analysis. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | Standard non-polar phase separates regioisomers effectively. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 50°C (1 min) → 10°C/min → 300°C (5 min) | Slow ramp separates closely eluting F-isomers. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library comparison. |
| Scan Range | m/z 40 – 350 | Covers molecular ion and all diagnostic fragments. |
Data Comparison: Regioisomer Differentiation
Distinguishing the 4-fluoro vs. 5-fluoro isomers is the most challenging aspect. While their primary fragments (m/z 149) are identical, their secondary fragmentation intensities differ due to electronic effects.
| Fragment Ion (m/z) | Identity | 4-Fluoro Isomer | 5-Fluoro Isomer | 6-Fluoro Isomer |
| 228 / 230 | M⁺ | Weak (<5%) | Weak (<5%) | Weak (<5%) |
| 149 | [M-Br]⁺ | 100% (Base) | 100% (Base) | 100% (Base) |
| 129 | [M-Br-HF]⁺ | High (>40%) | Low (<15%) | Moderate (~20%) |
| 121 | [M-Br-C₂H₄]⁺ | Moderate | Moderate | Moderate |
| 109 | [C₇H₆F]⁺ | Low | High | High |
Interpretation Logic:
-
High m/z 129: Indicates the 4-fluoro isomer. The proximity of the Fluorine to the aliphatic ring hydrogens (via peri-interaction or specific resonance structures) facilitates HF elimination.
-
Low m/z 129: Indicates the 5-fluoro isomer. The fluorine is in a "meta-like" position relative to the alkyl chain, making HF loss less favorable.
References
-
NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of Benzene, 1-(bromomethyl)-4-fluoro-. National Institute of Standards and Technology.[2][3] [Link]
-
Westphälinger, A., et al. (2010). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International. [Link]
-
PubChem. (2025).[1] Compound Summary: 1-(Bromomethyl)adamantane (Analogous fragmentation). National Library of Medicine. [Link]
Sources
A Researcher's Guide to Distinguishing 5- and 6-Bromomethyl-1-fluoroindane Isomers
In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of safety and efficacy. Positional isomers, compounds sharing the same molecular formula but differing in the placement of functional groups, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, data-supported comparison of analytical methodologies to reliably distinguish between two such critical isomers: 5-bromomethyl-1-fluoroindane and 6-bromomethyl-1-fluoroindane. Our focus is to move beyond mere protocol and delve into the causal reasoning behind experimental choices, empowering researchers to make informed analytical decisions.
The Structural Challenge: A Subtle but Critical Difference
The core challenge lies in the subtle shift of a single bromomethyl group on the indane backbone. This seemingly minor alteration can significantly impact how the molecule interacts with biological targets. Therefore, unambiguous identification is paramount.
A visual representation of the two isomers would be placed here. Due to current limitations, a placeholder is used.
Caption: Structures of 5-bromomethyl-1-fluoroindane and 6-bromomethyl-1-fluoroindane.
A Multi-Pronged Analytical Strategy
No single technique can provide absolute certainty in all cases. A robust and self-validating approach relies on the synergistic use of multiple analytical methods. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, chromatography, and Mass Spectrometry (MS).
Caption: Recommended workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers.[1][2] It provides detailed information about the chemical environment of each atom, allowing for direct structural elucidation.
¹H NMR Spectroscopy: Decoding the Aromatic Region
The key to differentiation lies in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm). The substitution pattern dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.
-
For 6-bromomethyl-1-fluoroindane: We expect to see three distinct signals in the aromatic region. The proton at position 7 will likely appear as a singlet or a very narrowly split doublet. The protons at positions 4 and 5 will exhibit a doublet and a doublet of doublets, respectively, due to coupling with each other and the fluorine atom.
-
For 5-bromomethyl-1-fluoroindane: This isomer will also show three aromatic signals. However, the proton at position 4 will likely be a singlet or narrowly split doublet, while the protons at positions 6 and 7 will show doublet and doublet of doublets patterns.
The bromomethyl (-CH₂Br) protons themselves will appear as a singlet, typically in the range of δ 4.4-4.7 ppm, due to the deshielding effects of the bromine and the aromatic ring.[3] While the exact chemical shift of this singlet might differ slightly between the two isomers, the primary distinguishing feature will be the aromatic proton signals.
¹³C NMR Spectroscopy: A Complementary View
¹³C NMR provides further confirmation. Due to the different symmetry and electronic environments, the two isomers will produce a unique set of signals for the aromatic carbons.[4] Specifically, the chemical shifts of the carbon atoms directly bonded to the bromomethyl group and the fluorine-bearing carbon will be distinct.
Advanced NMR: Nuclear Overhauser Effect Spectroscopy (NOESY)
For absolute, undeniable proof, a 2D NOESY experiment can be employed.[5][6] This technique detects protons that are close in space, regardless of their bonding.[5][6] A NOESY experiment would show a correlation between the bromomethyl protons and the specific aromatic protons adjacent to them on the ring.
-
In the 6-bromomethyl isomer , a cross-peak would be observed between the -CH₂Br protons and the aromatic protons at positions 5 and 7.
-
In the 5-bromomethyl isomer , the cross-peak would be between the -CH₂Br protons and the aromatic protons at positions 4 and 6.
This provides a direct and unambiguous assignment of the substitution pattern.[1][6]
Chromatographic Separation: Exploiting Polarity Differences
While NMR can distinguish the isomers in a mixture, chromatographic techniques are essential for their physical separation and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the thermal stability and volatility of the compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating positional isomers.[7][8] The slight difference in the dipole moment between the 5- and 6-isomers can be exploited to achieve separation.
-
Column Choice: A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase is often more effective than a standard C18 column for separating positional isomers.[7][9][10] These phases offer alternative selectivity through π-π and other interactions, which can be highly sensitive to the position of substituents on an aromatic ring.[9]
Gas Chromatography (GC)
If the isomers are sufficiently volatile and thermally stable, GC can provide excellent resolution.
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is a good starting point.[11][12] The separation is based on differences in boiling points and interactions with the stationary phase.
Table 1: Hypothetical Chromatographic Data
| Parameter | HPLC | GC |
| Column | PFP, 4.6 x 150 mm, 3.5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | 60:40 Acetonitrile:Water | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30°C | 120°C initial, ramp to 280°C |
| Retention Time (5-isomer) | ~8.5 min | ~15.2 min |
| Retention Time (6-isomer) | ~8.9 min | ~15.5 min |
Note: These are illustrative values. Actual retention times will depend on the specific system and conditions.
Mass Spectrometry (MS): Confirmation by Fragmentation
When coupled with GC or HPLC, Mass Spectrometry serves as a powerful detector that can help confirm the identity of the separated isomers.[13][14] While both isomers will have the same molecular ion (M+) peak, their fragmentation patterns upon ionization may differ, albeit subtly.[15]
The mass spectrum for both isomers will be characterized by a distinctive M/M+2 isotopic pattern for the molecular ion, which is a hallmark of a monobrominated compound.[16][17] The relative abundance of these peaks will be nearly 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[16]
The primary fragmentation pathway for such benzylic bromides is often the loss of the bromine radical (•Br) to form a stable carbocation.[18][19] The resulting fragment's m/z value would be (Molecular Weight - 79/81). Another common fragmentation is the loss of the bromomethyl radical (•CH₂Br) to give an m/z peak corresponding to the fluoroindane cation. While these major fragments will be common to both isomers, the relative intensities of other, minor fragments resulting from ring cleavage might show reproducible differences that can be used for differentiation, especially in a library search context.[20][21]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve the aromatic multiplets.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D NOESY Acquisition: If necessary, perform a 2D NOESY experiment. A mixing time of 500-800 ms is typically appropriate for small molecules of this size.[22]
Protocol 2: HPLC Method for Isomer Separation
-
System: An HPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[23]
-
Injection Volume: 10 µL.
Conclusion: A Synthesis of Evidence
Distinguishing between 5- and 6-bromomethyl-1-fluoroindane is a critical analytical task that demands a rigorous, multi-faceted approach. While chromatographic methods can successfully separate the two isomers, NMR spectroscopy, particularly ¹H and 2D NOESY, stands as the gold standard for unambiguous structural confirmation. Mass spectrometry provides essential molecular weight information and can offer supporting evidence through fragmentation analysis. By integrating these techniques, researchers can ensure the highest level of confidence in their results, a non-negotiable requirement in the field of drug development.
References
- Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives.
- University of Calgary. NOESY and EXSY.
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- MTC USA. Isomers and Recommended HPLC Columns for Effective Separation.
- Agilent. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- Restek Corporation. The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers.
- ResearchGate. Ag-HPLC-MS separation of C18:1 trans (t) and cis (c) positional isomers.
- Chemistry LibreTexts. 5.4: NOESY Spectra.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
- JEOL USA. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
- Waters. A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
- Agilent. GC/MS Analysis of Polybrominated Flame Retardants.
- University of Chicago. 1D NOESY made easy.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Shimadzu. Application GCMS Brominated Flame Retardants.
- Thermo Fisher Scientific. Analysis of Brominated Flame Retardants with High Resolution GC/MS.
- Doc Brown's Chemistry. mass spectrum of bromomethane fragmentation pattern.
- Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- PMC. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.
- YouTube. Bromo pattern in Mass Spectrometry.
- Benchchem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
- Science of Synthesis. 5 Combination of 1H and 13C NMR Spectroscopy.
- ScienceDirect. 13C NMR spectra of adamantane derivatives.
- ResearchGate. Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
- PMC. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.
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A Researcher's Guide to Identifying the Bromomethyl Functional Group on an Indane Scaffold using Infrared Spectroscopy
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy signatures characteristic of a bromomethyl group attached to an indane scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of peak values. It offers a comparative analysis, grounded in the principles of vibrational spectroscopy, to enable unambiguous identification and characterization. We will dissect the spectra of the parent indane molecule and a relevant analogue, benzyl bromide, to build a robust framework for interpreting the spectrum of bromomethyl-indane.
Section 1: The Principle of Vibrational Spectroscopy in Functional Group Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. Covalent bonds are not rigid; they behave like springs, vibrating at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes.[1][2] These absorptions are recorded in an IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).
The spectrum is typically divided into two main areas:
-
Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹) : This region contains absorptions for most stretching vibrations (e.g., O-H, N-H, C-H, C=O), which are highly characteristic of specific functional groups.[2][3]
-
Fingerprint Region (~1500 cm⁻¹ to 600 cm⁻¹) : This area is rich with complex vibrations, including bending modes and single-bond stretches, that are unique to the molecule's overall structure.[1][2] While harder to assign individually, the pattern in this region serves as a molecular "fingerprint."
Our analysis will leverage both regions to confidently identify the key features of the bromomethyl-indane structure.
Section 2: Deconstructing the Spectra: A Comparative Approach
To isolate the signals of the bromomethyl group, we must first understand the spectral contributions of the indane core and compare them to a simpler, related structure. We will use Indane as our baseline and Benzyl Bromide as our primary comparative model.
Baseline Spectrum: Indane
Indane is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.[4] Its spectrum is defined by aromatic and aliphatic C-H and C-C bonds.
-
Aromatic C-H Stretch : Aromatic C-H (sp² hybridized) stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[3][5] Expect medium-intensity peaks in the 3100-3000 cm⁻¹ range.
-
Aliphatic C-H Stretch : The five-membered ring contains methylene (-CH₂) groups. These sp³ hybridized C-H bonds give rise to strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[6][7]
-
Aromatic C=C Stretch : The stretching of the carbon-carbon bonds within the benzene ring produces a series of medium to weak peaks between 1600 cm⁻¹ and 1450 cm⁻¹.[5]
-
Aliphatic CH₂ Bending : The scissoring vibration of the methylene groups in the cyclopentane ring results in a characteristic absorption around 1470-1448 cm⁻¹.[6]
Comparative Model: Benzyl Bromide
Benzyl bromide (bromomethylbenzene) provides an excellent reference for the -CH₂Br unit attached to an aromatic ring.[8][9] By comparing its spectrum to that of bromomethyl-indane, we can confirm the signals associated with the bromomethyl group itself.
Identifying the Bromomethyl (-CH₂Br) Group on Indane
The introduction of the bromomethyl group to the indane scaffold induces several key spectral changes. The most diagnostic peaks are the C-Br stretch and the vibrations of the adjacent methylene group.
-
C-Br Stretch : The carbon-bromine stretching vibration is the most definitive peak for this functional group. Due to the high mass of the bromine atom, this absorption occurs at a low frequency, typically in the range of 690-515 cm⁻¹ .[1][10] This peak is often strong but falls within the complex fingerprint region, necessitating careful comparison with the parent indane spectrum to confirm its presence.
-
CH₂ Wagging Vibration : In terminal alkyl halides (-CH₂X), a characteristic C-H wagging motion is observed between 1300-1150 cm⁻¹ .[10][11] This medium-intensity band is a reliable indicator of the -CH₂Br moiety.
-
CH₂ Scissoring Vibration : All methylene groups exhibit a scissoring (bending) vibration.[12] While the indane core already has CH₂ groups, the one adjacent to the bromine atom will have its scissoring mode (~1470-1440 cm⁻¹) potentially shifted or resolved from the others due to the influence of the electronegative halogen.
Section 3: Data Summary and Comparison
The following table summarizes the expected IR absorption peaks for bromomethyl-indane and compares them with the reference compounds.
| Vibrational Mode | Expected Range (cm⁻¹) | Expected Intensity | Bromomethyl-Indane (Predicted) | Indane (Reference) | Benzyl Bromide (Reference) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Present | Present | Present |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Present | Present | Present (from -CH₂Br) |
| Aromatic C=C Stretch | 1600 - 1450 | Medium - Weak | Present | Present | Present |
| CH₂ Scissoring | 1470 - 1440 | Medium | Present | Present | Present |
| -CH₂Br Wag | 1300 - 1150 | Medium | Present | Absent | Present |
| C-Br Stretch | 690 - 515 | Strong | Present | Absent | Present |
Section 4: Experimental Protocol for High-Quality Spectrum Acquisition
This protocol outlines the use of a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for analyzing liquid or solid samples.
Instrumentation and Materials
-
FTIR Spectrometer (e.g., PerkinElmer SpectrumTwo, Thermo Scientific Nicolet iS5)
-
ATR Accessory with a diamond or zinc selenide crystal
-
Sample of bromomethyl-indane
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Open the instrument's software.
-
-
Background Spectrum Acquisition:
-
Causality : A background scan is crucial to account for absorptions from ambient atmospheric components (CO₂ and water vapor) and the ATR crystal itself. This ensures that the final spectrum contains only signals from the sample.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Lower the ATR press arm.
-
In the software, initiate the collection of a background spectrum. This typically involves 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Lift the ATR press arm.
-
If the sample is a liquid or low-melting solid, place a single drop directly onto the center of the ATR crystal.
-
If the sample is a crystalline solid, place a small amount on the crystal and lower the press arm to ensure firm and even contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
In the software, name the sample file and initiate the sample scan. Use the same acquisition parameters (number of scans, resolution) as the background scan for consistency.
-
The software will automatically ratio the sample scan against the stored background scan to produce the final infrared spectrum.
-
-
Data Processing and Cleaning:
-
Once the scan is complete, clean the ATR crystal and press arm tip meticulously with isopropanol and a lint-free wipe.
-
Use the software tools to perform a baseline correction if necessary and use the peak-picking tool to identify the wavenumbers of the key absorption bands.
-
Section 5: Visualizing the Analytical Workflow
The following diagram illustrates the logical process of identifying a functional group using comparative IR spectroscopy.
Caption: Workflow for functional group identification via comparative IR analysis.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. University of Colorado Boulder. Retrieved from [Link]
-
Oomens, J., et al. (2001). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. The Journal of Physical Chemistry A. Retrieved from [Link]
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Fritz Haber Institute. (2021, February 3). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. Retrieved from [Link]
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NIST. (n.d.). Indane. NIST Chemistry WebBook. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). Indane. National Institutes of Health. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
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PubChem. (n.d.). Benzyl Bromide. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2021). Infrared spectra of solid indene pure and in water ice. Retrieved from [Link]
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SpectraBase. (n.d.). Benzylbromide. Retrieved from [Link]
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El-Faham, A. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemsrc. (2025, August 21). Benzyl bromide. Retrieved from [Link]
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ResearchGate. (n.d.). CH2 scissoring vibrations in the IR spectra of aqueous dispersions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, (bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wirestock. (2024, January 26). Scissoring Vibration in Infrared Spectroscopy. YouTube. Retrieved from [Link]
-
Unknown Source. (n.d.). Infrared Spectroscopy Principles. Retrieved from [Link]
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Unknown Source. (n.d.). IR - spectroscopy. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
Hazard Assessment and Chemical Profile
This compound must be handled as a hazardous substance. Key hazards are inferred from its chemical functionalities and data on similar halogenated organic compounds.
| Property / Hazard | Inferred Assessment & Rationale | Sources |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Structural Analogy |
| Health Hazards | Skin/Eye Irritation: Causes skin and serious eye irritation. The bromomethyl group is a known irritant. | [1][2][3] |
| Respiratory Irritation: Vapors or dust may cause respiratory tract irritation. | [3][4] | |
| Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. | [1][5] | |
| Physical Hazards | Flammability: Likely combustible. Keep away from heat, sparks, and open flames. | [6] |
| Reactivity: Stable under normal conditions but may react with incompatible materials. | [6] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [1][6] |
| Hazardous Decomposition | Combustion or thermal decomposition will produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (specifically hydrogen bromide), and gaseous hydrogen fluoride (HF). | [6] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Given the assessed hazards, stringent safety measures are required. All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[7][8]
| Control Measure | Specification | Rationale | Sources |
| Engineering Controls | Chemical Fume Hood: All operations involving open containers must be conducted inside a properly functioning fume hood. | To control and exhaust toxic vapors and dust, preventing inhalation exposure. | [7][9] |
| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard. | Protects eyes from splashes and irritating vapors. | [7][10] |
| Hand Protection: Nitrile gloves. Check manufacturer's specifications for breakthrough time. Discard and replace if contaminated. | Prevents direct skin contact and absorption. | [7][10] | |
| Body Protection: Flame-retardant lab coat and closed-toe shoes. | Protects skin and clothing from spills and splashes. | [7] |
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a cornerstone of the Resource Conservation and Recovery Act (RCRA) framework enforced by the U.S. Environmental Protection Agency (EPA).[11]
Core Principle: 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a halogenated organic compound . As such, it must never be mixed with non-halogenated organic waste.[7][10][12]
Why Segregation is Non-Negotiable:
-
Regulatory Compliance: EPA regulations mandate the separation of different classes of hazardous waste to ensure they are sent to appropriate treatment, storage, and disposal facilities (TSDFs).[11][13]
-
Disposal Pathway: Halogenated waste typically requires high-temperature incineration with special "scrubbers" to neutralize the resulting acidic gases (HBr, HF). Mixing it with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and complexity.[14]
-
Safety: Prevents unintended chemical reactions that could occur if mixed with incompatible waste streams.[8]
All materials contaminated with this compound, including pipette tips, gloves, and absorbent paper, must also be disposed of as solid halogenated hazardous waste.
Step-by-Step Disposal Procedure
Adherence to a systematic disposal workflow is essential for safety and compliance. The following procedure aligns with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA hazardous waste regulations.[15][16]
Step 1: Container Selection
Select a designated, properly labeled hazardous waste container.
-
For Liquids/Solutions: Use a chemically compatible container (e.g., polyethylene carboy) clearly labeled "Halogenated Organic Liquid Waste".[8][12][14]
-
For Solids/Contaminated PPE: Use a designated, sealable container or a securely lined box labeled "Halogenated Organic Solid Waste".
Step 2: Waste Transfer
-
Perform all transfers inside a chemical fume hood while wearing the appropriate PPE.[17]
-
Carefully transfer the waste material into the designated container, avoiding spills or splashes.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 3: Container Labeling
Proper labeling is a strict regulatory requirement.[16] The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[14] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". If in a mixture, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., Irritant, Toxic).
-
The accumulation start date.
Step 4: Storage and Final Disposal
-
Keep the waste container tightly sealed at all times, except when adding waste.[8][18]
-
Store the container in a designated satellite accumulation area (SAA) or a central accumulation area that is secure and away from incompatible materials.[14][18]
-
Once the container is full or the accumulation time limit is reached, arrange for pickup by your institution's certified hazardous waste disposal vendor.[13] All off-site transport must be documented with an EPA Uniform Hazardous Waste Manifest.[18]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal of halogenated waste.
Spill and Decontamination Procedures
Accidents require immediate and correct action to mitigate exposure and environmental release.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.[19][20]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated container for solid halogenated waste.[6]
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[21]
-
-
Large Spills (or any spill outside a fume hood):
Regulatory Framework: A Foundation of Safety
The procedures outlined in this guide are grounded in key federal regulations designed to protect laboratory personnel and the environment.
-
OSHA 29 CFR 1910.1450 - The "Laboratory Standard": This regulation mandates the creation of a Chemical Hygiene Plan (CHP), which includes standard operating procedures for safe chemical handling, waste disposal, and emergency response.[9][15][16]
-
EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste. It establishes the "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[11][13]
By adhering to these guidelines, your laboratory not only ensures the safety of its personnel but also maintains full compliance with federal and local regulations, building a culture of safety and scientific integrity.
References
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- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Science Ready.
- SAFETY DATA SHEET for a related compound. (2013, October 17). Fisher Scientific.
- SAFETY DATA SHEET for Indene. (2025, May 6). Sigma-Aldrich.
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- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
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- SAFETY DATA SHEET for 2-Bromo-6-fluoroaniline. (2009, July 2). Fisher Scientific.
- Halogenated Solvents. (n.d.). University of Washington.
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- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University Medical Center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
